molecular formula C10H18ClF3N2O2 B1453100 2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride CAS No. 1306605-31-1

2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride

Cat. No.: B1453100
CAS No.: 1306605-31-1
M. Wt: 290.71 g/mol
InChI Key: HCHPBLXRBKNQLQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound demonstrates a sophisticated arrangement of functional groups that significantly influences its chemical behavior and biological activity. The compound features a central carbamate linkage that connects a 2,2,2-trifluoroethyl ester group to an N-[2-(piperidin-1-yl)ethyl] substituent, with the hydrochloride salt formation occurring through protonation of the piperidine nitrogen atom. The trifluoroethyl group adopts a staggered conformation relative to the carbamate oxygen, minimizing steric interactions while maximizing the electron-withdrawing effects of the three fluorine atoms.

The piperidine ring system maintains its characteristic chair conformation, with the ethyl linker extending from the nitrogen atom in an equatorial position to minimize 1,3-diaxial interactions. This spatial arrangement creates a molecular dipole moment that significantly influences the compound's solubility characteristics and membrane permeability properties. The carbamate carbonyl group serves as both a hydrogen bond acceptor and a potential site for enzymatic recognition, while the trifluoroethyl moiety imparts substantial lipophilicity and metabolic stability to the overall structure.

Stereochemical analysis reveals that the compound lacks defined chiral centers in its core structure, though the piperidine ring can undergo conformational inversions that create pseudo-stereochemical environments. The ethyl bridge connecting the piperidine nitrogen to the carbamate nitrogen adopts an extended conformation to minimize intramolecular strain, resulting in an overall molecular length of approximately 12-14 angstroms depending on the specific conformational state. Nuclear magnetic resonance spectroscopy and computational modeling studies have confirmed that the preferred conformation places the trifluoroethyl group and piperidine ring in a trans-like arrangement relative to the carbamate plane.

Systematic IUPAC Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for carbamate designation, resulting in the official name 2,2,2-trifluoroethyl N-(2-piperidin-1-ylethyl)carbamate hydrochloride. This nomenclature system prioritizes the carbamate functional group as the principal component, with the trifluoroethyl ester portion designated first, followed by the substituted ethylamine component. The simplified molecular input line entry system representation C1CCN(CC1)CCNC(=O)OCC(F)(F)F.Cl provides a standardized encoding that facilitates database searches and computational analysis.

Alternative synonyms documented in chemical databases include this compound and the registry designation GCC60531. The International Chemical Identifier string InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-17-9(16)14-4-7-15-5-2-1-3-6-15;/h1-8H2,(H,14,16);1H provides a unique molecular descriptor that enables precise identification across multiple chemical information systems. The corresponding International Chemical Identifier Key HCHPBLXRBKNQLQ-UHFFFAOYSA-N serves as a compressed hash representation for rapid database queries and structural comparisons.

Validation of nomenclature consistency across major chemical databases reveals minor variations in punctuation and spacing conventions, though the core structural descriptors remain invariant. The compound's classification as both a carbamate ester and a fluorinated aliphatic amine places it within multiple chemical taxonomy categories, necessitating careful attention to nomenclature protocols when conducting literature searches or regulatory submissions. Recent updates to chemical nomenclature standards have reinforced the importance of explicitly stating the hydrochloride salt form to distinguish this compound from its free base analog.

Comparative Analysis with Related Fluorinated Piperidine Carbamates

Comparative structural analysis with related fluorinated piperidine carbamates reveals significant insights into structure-activity relationships and physicochemical property trends within this chemical class. The tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate, with molecular formula C11H19F3N2O2 and molecular weight 268.28 grams per mole, demonstrates how fluorine incorporation directly onto the piperidine ring affects molecular geometry and electronic properties. In contrast to the target compound's ethyl linker arrangement, this analog features the trifluoromethyl group attached directly to the piperidine carbon framework, resulting in altered conformational flexibility and steric accessibility.

The compound tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate, bearing the molecular formula C11H19F3N2O2 and CAS number 1255098-97-5, provides a particularly relevant structural comparison. This analog positions the trifluoroethyl group on the piperidine nitrogen while maintaining a methylene spacer to the carbamate nitrogen, contrasting with the two-carbon ethyl bridge present in the target compound. The resulting differences in molecular flexibility and conformational preferences significantly influence binding affinity profiles and metabolic stability characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Trifluoro Position Linker Length Reference
2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate HCl C10H18ClF3N2O2 290.71 Carbamate ester 2-carbon
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate C11H19F3N2O2 268.28 Piperidine carbon Direct
tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate C11H19F3N2O2 268.28 Piperidine nitrogen 1-carbon
2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate C9H15F3N2O3 256.23 Carbamate ester 2-carbon

Analysis of fatty acid amide hydrolase inhibitory activity among structurally related piperidine carbamates has revealed that compounds featuring phenyl carbamate groups with indolyl-substituted piperidine systems demonstrate enhanced potency compared to aliphatic analogs. The phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates exhibit inhibition constant values in the micromolar range, with optimal activity observed for compounds containing ethyl spacers between the piperidine and indole moieties. These findings suggest that aromatic substitution patterns and linker length optimization represent critical factors in biological activity modulation within this chemical class.

Metabolic stability assessments conducted with rat liver S9 fractions and porcine blood plasma have demonstrated that piperidine carbamates generally exhibit superior stability compared to their corresponding alkyl carbamate analogs. The most active compound in comparative studies, designated as compound 32 in the research literature, showed 82 percent parent compound remaining after 30 minutes of incubation with liver enzymes and 93 percent stability in blood plasma under identical conditions. These stability profiles underscore the importance of cyclic amine incorporation in carbamate design for pharmaceutical applications requiring enhanced metabolic resistance.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-17-9(16)14-4-7-15-5-2-1-3-6-15;/h1-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPBLXRBKNQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C10H12ClF3N2O2
  • Molecular Weight : 270.66 g/mol
  • IUPAC Name : this compound
  • Structural Information : The trifluoroethyl group significantly alters the lipophilicity and metabolic stability of the molecule, which can enhance its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Trifluoromethyl-containing compounds have been reported to exhibit enhanced antimicrobial properties. The introduction of the trifluoroethyl group may improve the interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
  • Enzyme Inhibition :
    • Compounds with similar structures have shown significant inhibition of various enzymes. For instance, fluorinated carbamates are known to inhibit serine proteases and other enzymes critical in disease pathways, suggesting that this compound may possess similar inhibitory effects.
  • Cytotoxicity :
    • Preliminary studies indicate that trifluoromethyl derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further anticancer research.
  • Neuroactivity :
    • The piperidine moiety suggests potential neuroactive properties. Compounds containing piperidine are often explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethyl-containing carbamates against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Cytotoxicity Against Cancer Cells

Research published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethyl-substituted carbamates for their cytotoxic effects on human cancer cell lines. The study found that compounds with the trifluoroethyl group induced apoptosis in breast cancer cells through mitochondrial pathways . This suggests that this compound may also have potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant inhibition against MRSA and other resistant strains
Enzyme InhibitionPotential inhibition of serine proteases
CytotoxicityInduces apoptosis in cancer cell lines
NeuroactivityPossible effects on neurotransmitter systems

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H18ClF3N2O2
  • Molecular Weight : 290.71 g/mol
  • IUPAC Name : 2,2,2-trifluoroethyl N-(2-piperidin-1-ylethyl)carbamate; hydrochloride
  • CAS Number : 1306605-31-1

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Inhibitor Development

The compound has been explored as a potential inhibitor in various biological pathways. For instance, it has shown promise as an inhibitor of histone methyltransferase EZH2, which is implicated in several cancers, particularly B-cell lymphomas. This property positions it as a candidate for further development in oncology therapeutics .

Neuropharmacology

Due to its piperidine moiety, the compound may interact with neurotransmitter systems. Research indicates that derivatives of piperidine can influence dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression or schizophrenia.

Toxicity and Efficacy Assessments

Preclinical studies are essential to evaluate the safety profile and efficacy of this compound. In vivo evaluations have been conducted to assess its pharmacokinetics and toxicological effects. For example, studies have indicated that similar compounds exhibit low toxicity profiles while maintaining therapeutic efficacy in targeted pathways .

Synthesis of Novel Polymers

The unique chemical structure of 2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride allows it to serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and hydrophobicity. These materials can be utilized in coatings and advanced material applications .

Fluorinated Materials

Fluorinated compounds are known for their unique properties such as chemical inertness and low surface energy. The incorporation of trifluoroethyl groups into polymer matrices can lead to materials suitable for use in harsh environments or specialized applications like electronics or biomedical devices.

Case Studies

StudyApplicationFindings
Study on EZH2 InhibitionOncologyDemonstrated potent inhibition of EZH2 with potential therapeutic effects against B-cell lymphomas .
Neuropharmacological AssessmentDepression TreatmentShowed promising interactions with serotonin receptors, indicating potential for mood disorder therapies .
Polymer Synthesis ExperimentMaterial ScienceDeveloped novel fluorinated polymers with enhanced mechanical properties suitable for industrial applications .

Comparison with Similar Compounds

Structural Analogs with Varying Protecting Groups

Compound: Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, )

  • Key Differences : Utilizes a benzyl carbamate protecting group instead of the piperidinyl ethyl group.
  • Impact : Benzyl groups require catalytic hydrogenation for deprotection, introducing safety and scalability challenges compared to acid-labile tert-butyl carbamates used in the target compound’s synthesis .
  • Activity : Primarily an intermediate in multi-step syntheses, lacking direct bioactivity data.

Compound : tert-Butyl carbamate intermediates ()

  • Key Differences : tert-Butyl carbamate protecting group in synthesis steps.
  • Impact : Facilitates milder deprotection (e.g., HCl in ethyl acetate) compared to benzyl groups, improving synthetic efficiency .

Piperidine vs. Pyrrolidine Ring Systems

Compound : 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate ()

  • Key Differences : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.
  • However, this compound was discontinued, suggesting inferior stability or efficacy compared to piperidine analogs .

Functional Group Modifications

Compound : (2-Piperidin-1-yl-ethyl)-carbamic acid (cyclopentyl ester) with trifluoroacetic acid ()

  • Key Differences : Cyclopentyl ester replaces the trifluoroethyl carbamate.
  • Impact : Reduces metabolic stability due to ester susceptibility to hydrolysis. The trifluoroethyl group in the target compound enhances resistance to enzymatic degradation .

Compound: 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride ()

  • Key Differences : Replaces the carbamate with a ketone group.
  • Impact : Ketones exhibit distinct reactivity (e.g., nucleophilic addition vs. carbamate’s hydrogen-bonding capacity), likely altering target selectivity .

Comparative Data Table

Compound Name Structural Features Functional Groups Biological Activity Synthesis Method References
Target Compound Piperidinyl ethyl, Trifluoroethyl carbamate Carbamate, HCl salt Potential CNS activity tert-Butyl deprotection
Phenylmethyl N-[2-oxo-2-(TFA)ethyl]carbamate Benzyl carbamate Benzyl, Carbamate Synthetic intermediate Benzyl protection
Trifluoroethyl-pyrrolidine carbamate Pyrrolidinyl ethyl Carbamate, HCl salt Discontinued Not specified
Cyclopentyl ester-piperidine analog Cyclopentyl ester Ester, Piperidine Undisclosed Esterification
4-Methylbenzoyl carbamate 4-Methylbenzoyl substituent Carbamate, Aromatic amide Insecticidal Not detailed

Key Research Findings

Trifluoroethyl Advantage : The trifluoroethyl group in the target compound enhances metabolic stability compared to ethyl or cyclopentyl esters, attributed to fluorine’s electronegativity and resistance to oxidative enzymes .

Piperidine Superiority : Piperidine’s conformational flexibility improves receptor affinity over pyrrolidine analogs, which exhibit higher ring strain and reduced bioavailability .

Salt Form Optimization: Hydrochloride salts (target compound) offer superior solubility (>50 mg/mL in water) compared to trifluoroacetate salts (), facilitating intravenous formulations .

Synthetic Efficiency : tert-Butyl carbamate deprotection (target compound) requires milder conditions (HCl gas) than benzyl group removal (high-pressure hydrogenation), reducing production costs .

Preparation Methods

General Synthetic Strategy

The preparation generally follows a sequence involving:

  • Formation of an intermediate carbamate derivative using a protected amine.
  • Coupling of the trifluoroethyl moiety via carbamation.
  • Removal of protecting groups by hydrogenolysis.
  • Conversion to the hydrochloride salt form.

This approach ensures high purity and yield of the target compound.

Key Reaction Steps and Conditions

Step Description Reagents/Conditions Notes
1 Coupling of amine with 2,2,2-trifluoroethyl carbamate precursor Compound of Formula 2 + Compound of Formula 3 + Coupling reagent + Base Formation of intermediate carbamate (Formula 4) under mild conditions
2 Hydrogenolysis to remove benzyl carbamate protecting group Hydrogen gas (H2), Hydrogenolysis catalyst (e.g., Pd/C), atmospheric pressure or hydrogen balloon Converts intermediate (Formula 4) to free amine carbamate (Formula 1)
3 Salt formation Treatment with acid HX (commonly HCl) Produces hydrochloride salt (Formula 1A) for improved stability and handling

Detailed Reaction Description

Step 1: Formation of Carbamate Intermediate

  • A benzyl carbamate protecting group (CBZ) is used on the amine to prevent side reactions.
  • The amine (Formula 2) is reacted with 2,2,2-trifluoroethyl carbamate derivative (Formula 3) in the presence of a coupling reagent (such as carbodiimides) and a base.
  • This step yields phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4), an intermediate crucial for subsequent steps.

Step 2: Hydrogenolysis

  • The benzyl protecting group is removed by catalytic hydrogenation using a hydrogenolysis catalyst such as palladium on carbon (Pd/C).
  • The reaction is typically conducted at atmospheric pressure, often using a hydrogen balloon.
  • This step yields the free amine carbamate, 2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate.

Step 3: Salt Formation

  • The free amine carbamate is treated with an acid, commonly hydrochloric acid, to form the hydrochloride salt.
  • This salt form improves the compound’s solubility and stability.
  • The acid can be varied (Cl, Br, trifluoroacetate, methanesulfonate, sulfate, phosphate salts) depending on the desired properties.

Representative Synthetic Scheme (Based on Patent Literature)

Compound Description
Formula 2 Amine precursor with piperidine moiety
Formula 3 2,2,2-trifluoroethyl carbamate derivative
Formula 4 Carbamate intermediate with benzyl protection
Formula 1 Target free amine carbamate
Formula 1A Hydrochloride salt of target compound

The synthesis proceeds as:

  • Coupling: Formula 2 + Formula 3 + coupling reagent → Formula 4
  • Hydrogenolysis: Formula 4 + H2 + Pd/C → Formula 1
  • Salt formation: Formula 1 + HCl → Formula 1A (hydrochloride salt)

Research Findings and Optimization Notes

  • The use of benzyl carbamate as a protecting group is well-documented due to its ease of removal under mild hydrogenation conditions without affecting other functional groups.
  • Hydrogenation is typically conducted at atmospheric pressure with a hydrogen balloon, avoiding high-pressure equipment, which facilitates scalability.
  • The choice of acid for salt formation can influence the compound's physicochemical properties and is selected based on downstream application requirements.
  • Intermediate purity and reaction monitoring are commonly performed using LC-MS and NMR to ensure complete conversion at each step.
  • Alternative methods involving trifluoroacetic anhydride for amidation of piperidine derivatives have been reported but are less directly related to the carbamate hydrochloride preparation.

Summary Table of Preparation Methods

Method Aspect Details
Protecting Group Benzyl carbamate (CBZ)
Coupling Reagent Carbodiimide or similar coupling agents
Base Organic bases (e.g., triethylamine)
Hydrogenolysis Catalyst Pd/C (Palladium on Carbon)
Hydrogen Source Atmospheric pressure hydrogen (hydrogen balloon)
Salt Formation Hydrochloric acid (HCl) or other acids (Br, CF3CO2, CH3SO3, SO4, PO4)
Reaction Monitoring LC-MS, NMR
Typical Yields High yields reported in patents and literature (specific yields vary by scale)

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial runs while maximizing yield and purity. For example, use factorial designs to evaluate variables like reaction temperature, solvent polarity, and stoichiometric ratios. Central Composite Designs (CCD) can identify optimal conditions for coupling reactions involving the piperidine and carbamate moieties . Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) with UV detection, as described for analogous piperidine derivatives in purity assessments .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl group (δ ~120-125 ppm in ¹⁹F NMR) and piperidinyl protons (δ ~1.5-3.0 ppm in ¹H NMR) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify stereochemistry, as demonstrated for similar piperidine-carbamate salts .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 319.1 for C₁₁H₁₈F₃N₂O₂·HCl) .

Advanced Research Questions

Q. How to address contradictory data in pharmacological assays involving this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct parallel stability studies in simulated biological matrices (e.g., PBS buffer, human serum). Use LC-MS/MS to track degradation products, noting hydrolytic cleavage of the carbamate group at pH >7.0. Compare results with computational models (e.g., molecular dynamics simulations) to predict hydrolysis-prone regions . For discrepancies, validate assay conditions using controlled temperature (37°C) and CO₂/O₂ balance, as outlined in impurity profiling of related hydrochlorides .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

  • Methodological Answer : Employ in silico docking (e.g., AutoDock Vina) to map the piperidinyl-ethylcarbamate moiety’s binding affinity toward targets like acetylcholinesterase or serotonin receptors. Validate with in vitro electrophysiology (patch-clamp) for ion channel modulation, referencing structural analogs with confirmed activity . For conflicting results, use competitive binding assays with radiolabeled ligands (e.g., [³H]-ligand displacement) to quantify Ki values .

Q. How to resolve discrepancies in solubility profiles across different solvent systems?

  • Methodological Answer : Perform phase-solubility studies using the Higuchi-Shiobara model. Test solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). Note the hydrochloride salt’s increased aqueous solubility (>50 mg/mL at pH 3.0) versus organic solvents (<5 mg/mL in hexane). Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity, as applied to piperidine derivatives in formulation studies .

Data Contradiction Analysis

Q. How to reconcile inconsistent cytotoxicity results in cell-line studies?

  • Methodological Answer : Standardize assay protocols:

  • Cell Lines : Use isogenic pairs (e.g., cancer vs. normal) to isolate compound-specific effects.
  • Dose-Response Curves : Apply nonlinear regression (Hill equation) to calculate EC₅₀ values, ensuring ≥3 biological replicates.
  • Confounding Factors : Control for pH-dependent solubility (e.g., precipitate formation in media) via dynamic light scattering (DLS) . Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.